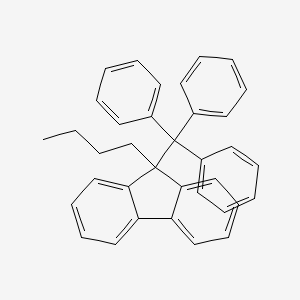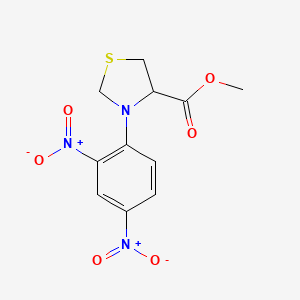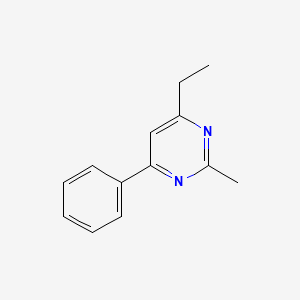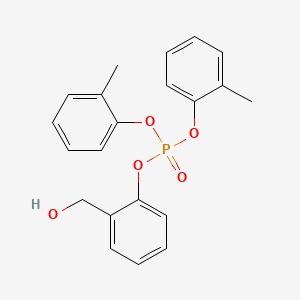![molecular formula C7H8F6O4Sn B14388703 Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane CAS No. 88524-85-0](/img/structure/B14388703.png)
Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane is a chemical compound with the molecular formula C8H10F6O2Sn. This compound is part of the organotin family, which includes compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane typically involves the reaction of tin(IV) chloride with ethyl and methyl trifluoroacetate in the presence of a suitable solvent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as organolithium or Grignard reagents.
Aplicaciones Científicas De Investigación
Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl groups enhance the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The tin atom plays a crucial role in these interactions, often coordinating with oxygen or nitrogen atoms in the target molecules .
Comparación Con Compuestos Similares
Ethyl(methyl)bis[(trifluoroacetyl)oxy]stannane can be compared with other organotin compounds such as:
Trimethyltin chloride: Known for its neurotoxic effects and used in research on neurodegenerative diseases.
Tributyltin oxide: Widely used as a biocide in marine antifouling paints but has significant environmental toxicity.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams and elastomers.
This compound is unique due to its trifluoroacetyl groups, which impart distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
88524-85-0 |
|---|---|
Fórmula molecular |
C7H8F6O4Sn |
Peso molecular |
388.84 g/mol |
Nombre IUPAC |
[ethyl-methyl-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.C2H5.CH3.Sn/c2*3-2(4,5)1(6)7;1-2;;/h2*(H,6,7);1H2,2H3;1H3;/q;;;;+2/p-2 |
Clave InChI |
ZVPHMPZEDQGFPI-UHFFFAOYSA-L |
SMILES canónico |
CC[Sn](C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)


![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)

![2-(1-Methoxyhex-2-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14388656.png)




![Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14388668.png)
![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)
